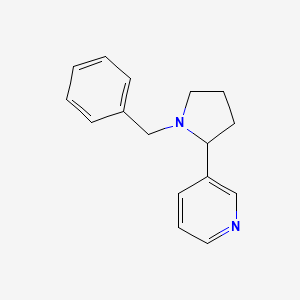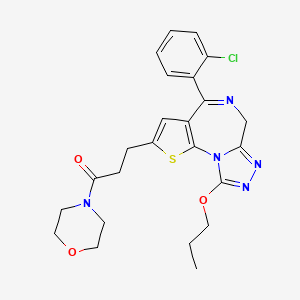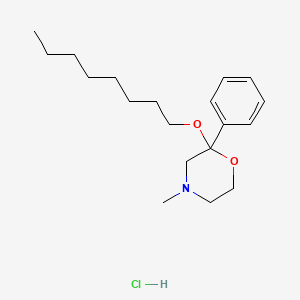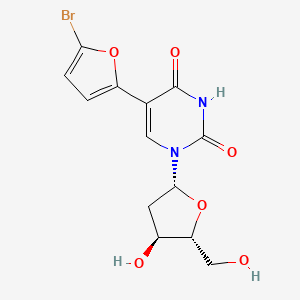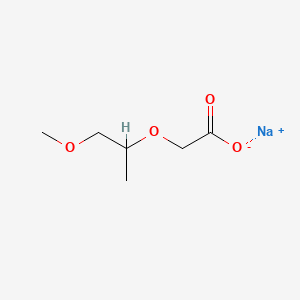
Acetic acid, (2-methoxy-1-methylethoxy)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (2-methoxy-1-methylethoxy)-, sodium salt is a chemical compound with the molecular formula C6H11NaO4 and a molecular weight of 170.13891 . It is known for its various applications in scientific research and industry due to its unique chemical properties.
Métodos De Preparación
The preparation of acetic acid, (2-methoxy-1-methylethoxy)-, sodium salt can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with (2-methoxy-1-methylethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired sodium salt .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Acetic acid, (2-methoxy-1-methylethoxy)-, sodium salt undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
Acetic acid, (2-methoxy-1-methylethoxy)-, sodium salt has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of acetic acid, (2-methoxy-1-methylethoxy)-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzyme activities by acting as a substrate or inhibitor, thereby influencing metabolic pathways . Additionally, it can interact with cell membranes and proteins, altering their structure and function .
Comparación Con Compuestos Similares
Acetic acid, (2-methoxy-1-methylethoxy)-, sodium salt can be compared with similar compounds such as:
Acetic acid, methoxy-, ethyl ester: This compound has a similar structure but differs in the ester group, leading to different chemical properties and applications.
Methoxyacetic acid, ethyl ester: Another related compound with distinct functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and physical properties, making it suitable for a variety of applications .
Propiedades
Número CAS |
165038-53-9 |
|---|---|
Fórmula molecular |
C6H11NaO4 |
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
sodium;2-(1-methoxypropan-2-yloxy)acetate |
InChI |
InChI=1S/C6H12O4.Na/c1-5(3-9-2)10-4-6(7)8;/h5H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1 |
Clave InChI |
XNEHKIJCHDKKEW-UHFFFAOYSA-M |
SMILES canónico |
CC(COC)OCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


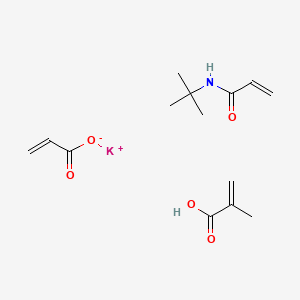
![Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide](/img/structure/B12699186.png)
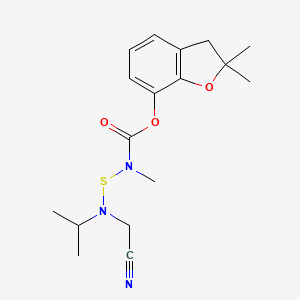
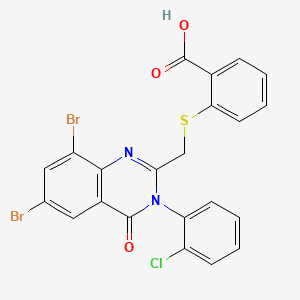



![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
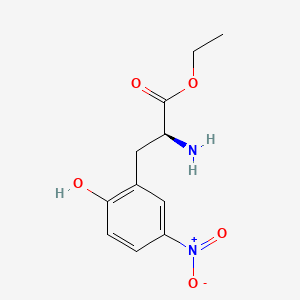
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
